Fructose-phenylalanine
Overview
Description
Nutritional Implications of Fructose-Phenylalanine
Fructose-phenylalanine is an Amadori compound formed when glucose reacts with phenylalanine. A study on its nutritional availability to chicks indicated that it was not a viable source of phenylalanine when administered orally. Chicks on a phenylalanine-deficient diet did not show improvement upon receiving fructose-phenylalanine. In vitro studies further revealed a reduced rate of 14C-phenylalanine incorporation into liver proteins in chicks fed with fructose-phenylalanine, suggesting that it may be metabolized into another molecule that inhibits liver protein synthesis .
Synthesis Analysis
A novel method for the synthesis of Maillard reaction intermediates (MRI) derived from fructose and phenylalanine involves a stepwise increase of temperature in an aqueous medium. The optimal conditions for the formation of MRI were found to be at pH 7.4 and heating for 100 minutes at 100°C. The resulting 1-amino-1-deoxyfructose derivative was characterized by mass spectrometry and NMR, indicating a successful synthesis method that could potentially substitute unstable Maillard reaction products in flavoring preparations .
Molecular Structure Analysis
The structure of the complex formed between L-p-boronophenylalanine (L-p-BPA) and fructose, used in boron neutron capture therapy, was investigated. Chemical and 13C NMR evidence suggested that fructose adopts the beta-D-fructofuranose form in this complex. The beta-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate) structure was found to predominate, with free L-p-BPA and fructose being the only other detected species .
Chemical Reactions Analysis
Gamma irradiation on the fructose-phenylalanine system was shown to induce nonenzymatic browning. Spectrophotometric investigations revealed that irradiation led to the formation of mainly aliphatic aldehydes, with a smaller amount of cyclic aldehydes. This contrasted with the products formed during heating, where aliphatic and cyclic products were formed in similar amounts .
Physical and Chemical Properties Analysis
Fructose in its free form is conformationally locked in a single dominant beta-pyranose structure, which is stabilized by a network of intramolecular hydrogen bonds and the stabilization of both endo and exo anomeric effects. This structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose .
A special fructose bisphosphate, Fructose 2,6-bisphosphate (Fru-2,6-P2), was found to function as a cytoplasmic regulatory metabolite in green leaves. It modulates enzymes involved in glycolysis and gluconeogenesis, such as fructose-1,6-bisphosphatase and pyrophosphate-linked phosphofructokinase, suggesting its role in the regulation of carbohydrate synthesis in the cytoplasm of C3 plants .
Scientific Research Applications
1. Fructose Transport and Metabolism in Bacteria
Fructose-phenylalanine plays a role in the transport and metabolism of fructose in bacteria. Kornberg, Lambourne, and Sproul (2000) identified a specific gene, ptsG-F, in Escherichia coli that facilitates the translocation of fructose into cells, where it is phosphorylated to fructose 6-phosphate by ATP and a cytosolic fructo(manno)kinase (Mak) (Kornberg, Lambourne, & Sproul, 2000).
2. L-Phenylalanine Production from Glycerol
Gottlieb, Albermann, and Sprenger (2014) explored the use of fructose-phenylalanine in the production of L-phenylalanine (L-Phe) from glycerol in recombinant Escherichia coli. Their research found that enhancing gene copy numbers for specific enzymes increased L-Phe productivity from glycerol without affecting growth rate (Gottlieb, Albermann, & Sprenger, 2014).
3. Maillard Reaction in Food Chemistry
Troise, Berton-Carabin, and Fogliano (2016) studied the formation of Amadori products, including fructose-phenylalanine, in emulsions. This research is significant in understanding the Maillard reaction in food chemistry, particularly in the development of flavors and aromas in processed foods (Troise, Berton-Carabin, & Fogliano, 2016).
4. Metabolic Engineering for L-Phenylalanine Production
Báez-Viveros, Osuna, Hernández-Chávez, Soberón, Bolivar, and Gosset (2004) conducted research on metabolic engineering strategies, including the impact of PTS (phosphotransferase transport system) inactivation, to improve the yield of L-phenylalanine synthesized from glucose in Escherichia coli (Báez-Viveros et al., 2004).
5. Novel Maillard Reaction Methods
Yang, Deng, Yin, Yu, Chu, Cui, Zhang, Zhang, Liu, and Lu (2018) developed a novel method for the Maillard reaction using fructose-phenylalanine. This method offers potential applications in the production of flavors and aromas, with controlled formation of fresh flavors from fructose-phenylalanine derivatives (Yang et al., 2018).
properties
IUPAC Name |
(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWDUEKBAIXVCC-IGHBBLSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-phenylalanine | |
CAS RN |
31105-03-0 | |
Record name | Fructose-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI9GHD50MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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